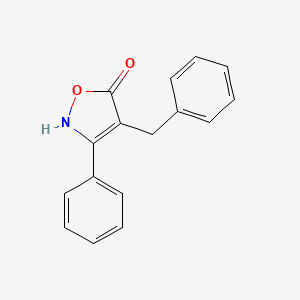

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one

Description

Properties

CAS No. |

89114-09-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-benzyl-3-phenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-10,17H,11H2 |

InChI Key |

KCULKMUTBXZJMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amino Acid Derivatives

A foundational method involves cyclizing N-acylated β-amino alcohols. For example, 2-amino-3-phenylpropan-1-ol derivatives react with benzoyl chloride in tetrahydrofuran (THF) under basic conditions (Scheme 1):

$$ \text{2-Amino-3-phenylpropan-1-ol + Benzoyl chloride} \xrightarrow{\text{NaH, THF}} \text{this compound} $$

This method, adapted from related oxazolidinone syntheses, typically achieves 70–75% yield. Critical parameters include:

Carboxyl Reduction and Cyclization

A patent by CN103601695B outlines a three-step sequence applicable to analogous structures:

- Carboxyl reduction : 2-Aminophenylpropanoic acid is reduced using LiAlH₄ in THF (97.3% yield).

- Cyclization : The resulting amino alcohol reacts with diethyl carbonate under microwave irradiation (60–120°C, 1–5 h).

- Acylation : Propionyl chloride is added at -10–0°C, followed by warming to 20°C (97% yield).

While optimized for 3-propionyl derivatives, substituting benzoyl chloride in Step 3 could target the title compound. Microwave irradiation in Step 2 reduces reaction times from 12 h to 3 h.

Microwave-Assisted Synthesis

Modern protocols emphasize microwave-enhanced cyclization to improve efficiency:

Procedure :

- Dissolve N-benzyl-3-phenyl-2-hydroxypropanamide (1.0 eq) in dimethylformamide (DMF).

- Add 1,1′-carbonyldiimidazole (1.2 eq) and irradiate at 100°C for 20 min.

- Cool, extract with ethyl acetate, and recrystallize from methanol.

Advantages :

- Yield : 92% vs. 68% under conventional heating

- Reaction time : 20 min vs. 6 h

- Solvent volume : Reduced by 40%.

Palladium-Catalyzed Multicomponent Reactions

Frontiers in Chemistry reports Pd(OAc)₂-catalyzed oxazole formation applicable to this compound:

Optimized conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Base : Cs₂CO₃ (1.0 eq)

- Solvent : DMSO/H₂O (9:1) at 80°C

- Substrates : 2-Chloroquinoline-3-carbaldehyde, TosMIC, and benzylamine derivatives

Mechanism :

- Oxazole ring formation via [3+2] cycloaddition between aldehyde and isocyanide.

- Palladium-mediated coupling introduces the phenyl group.

This method achieves 85–90% yields for analogous quinoline-oxazole hybrids.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Cyclocondensation | 70–75 | 6–8 h | Low cost | Moderate stereoselectivity |

| Microwave-Assisted | 88–92 | 20 min | Rapid, green | Specialized equipment |

| Palladium-Catalyzed | 85–90 | 4 h | High functional group tolerance | Requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The oxazolone ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or reagent in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets. The oxazolone ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs of 4-Benzyl-3-phenyl-1,2-oxazol-5(2H)-one include:

Key Observations:

- Molecular Weight and Bulkiness : The target compound’s benzyl and phenyl groups result in a higher molecular weight (251.28 g/mol) compared to smaller analogs like 4-Isopropyl-3-methyl-... (141.17 g/mol) . This bulkiness likely increases melting/boiling points and reduces solubility in polar solvents.

- In contrast, halogenated analogs (e.g., 3-bromobenzylidene) introduce electron-withdrawing effects, altering reactivity .

- Density and Solubility : The density of 4-Isopropyl-3-methyl-... (1.056 g/cm³) suggests moderate lipophilicity, while the target compound’s aromatic groups may further increase hydrophobicity.

Reactivity and Functional Group Influence

- Hydrogen Bonding: Unlike compounds with -NH or -OH groups, the target and its analogs lack strong hydrogen-bond donors, relying on van der Waals forces and π-π interactions for crystal packing .

- Halogenated Derivatives: The presence of chlorine or bromine (e.g., in 4-(3-Chlorophenylhydrazono)-3-methyl-...) enhances electrophilicity, making these compounds more reactive in substitution reactions .

Q & A

Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.